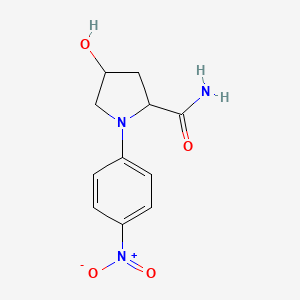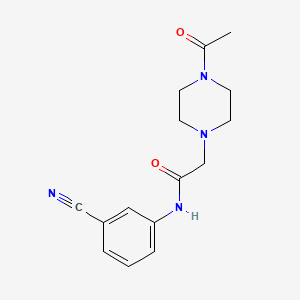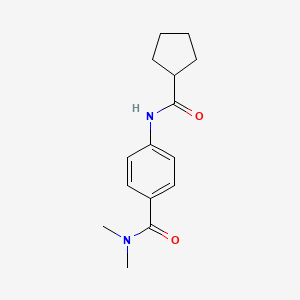
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide, also known as CPDB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDB is a small molecule that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the activation of the AMP-activated protein kinase (AMPK) pathway. PKC is involved in various cellular processes, including cell proliferation and differentiation, and its inhibition by 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been linked to the induction of apoptosis in cancer cells. The activation of the AMPK pathway by 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects and to promote autophagy, a cellular process that removes damaged proteins and organelles.
Biochemical and Physiological Effects:
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of autophagy. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has also been shown to have antioxidant effects and to protect against oxidative stress. In addition, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues, and its low toxicity profile. However, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other cellular pathways, which can complicate its mechanism of action.
未来方向
There are several potential future directions for 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the identification of its specific targets and pathways of action. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide may also be used in combination with other drugs or therapies to enhance its therapeutic effects. Overall, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has shown promising results in various fields of research, and further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with cyclopentanecarbonyl chloride in the presence of a base. Other methods include the reaction of 4-aminobenzamide with cyclopentanecarboxylic acid followed by the use of a coupling reagent or the reaction of 4-aminobenzamide with cyclopentanone in the presence of a base. These methods have been optimized to obtain high yields and purity of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide.
科学研究应用
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRBGNLTAUNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

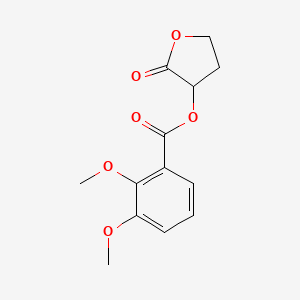
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)

![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)

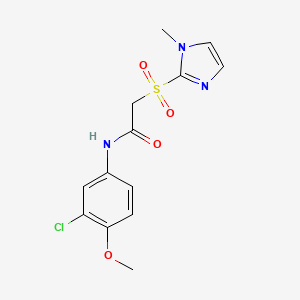
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
